molecular formula C5H4N2O3 B1170140 4-nitro-1-oxido-pyridine CAS No. 1124-82-9

4-nitro-1-oxido-pyridine

Cat. No.: B1170140
CAS No.: 1124-82-9
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Description

4-Nitro-1-oxido-pyridine is a valuable synthetic intermediate and active compound in biomedical and microbiological research. Its structure serves as a key precursor in the synthesis of complex heterocyclic systems, including pyridinone scaffolds, which are privileged structures in drug discovery for their ability to act as hydrogen bond donors and acceptors . Researchers utilize this compound in the development of bioactive molecules with diverse activities, such as HIV-1 integrase inhibitors and urease inhibitors . In antimicrobial research, this compound demonstrates significant utility as a potent biofilm inhibitor . Studies show it effectively interferes with the quorum-sensing system of P. aeruginosa and inhibits the secretion of extracellular polymeric substances, crucial for biofilm formation . This mechanism underlies its application in mitigating bacterial biofouling in systems like reverse osmosis membranes . Furthermore, its role extends to diatom biofilm research, highlighting its broad-spectrum inhibitory properties . The compound also serves as a critical building block in kinase inhibitor programs, such as for Glycogen Synthase Kinase-3 (GSK3), where its nitro group can be strategically reduced and functionalized to create potent, drug-like molecules . This multifaceted research value makes this compound a versatile tool for chemists and biologists exploring new therapeutic agents and anti-fouling strategies.

Properties

CAS No.

1124-82-9

Molecular Formula

C5H4N2O3

Synonyms

4-nitro-1-oxido-pyridine

Origin of Product

United States

Synthetic Methodologies for 4 Nitro 1 Oxido Pyridine and Its Derivatives

Direct Nitration of Pyridine (B92270) N-Oxide

The direct nitration of pyridine N-oxide is a primary route for the synthesis of 4-nitro-1-oxido-pyridine. This approach leverages the activating effect of the N-oxide moiety on the pyridine ring.

Nitration of pyridine itself is generally sluggish due to the decreased electron density in the aromatic system, and direct nitration often requires harsh conditions or specific activating groups wikipedia.orgiust.ac.ir. However, the presence of the N-oxide group significantly alters the reactivity of the pyridine ring towards electrophilic aromatic substitution (EAS). The oxygen atom of the N-oxide can donate electrons into the ring by resonance, increasing the electron density at the 2- and 4-positions, thereby making these positions more susceptible to electrophilic attack wikipedia.orgbhu.ac.inrsc.org.

Despite the potential for substitution at both the 2- and 4-positions, nitration of pyridine N-oxide predominantly yields the 4-nitro derivative, this compound, demonstrating high regioselectivity rsc.orgresearchgate.netresearchgate.net. This regioselectivity is a crucial aspect, as the formation of the 2-nitro isomer is either minimal or absent researchgate.net. Theoretical studies explain this regioselectivity, often by rejecting certain "excited structures" that would suggest 2- or 6-substitution researchgate.netresearchgate.net. Explicit solvation of the oxygen atom of pyridine N-oxide can also influence the regioselectivity, leading to the para product rsc.org.

Typical reaction conditions for the nitration of pyridine N-oxide involve the use of a mixed acid system, commonly fuming nitric acid and concentrated sulfuric acid researchgate.netoc-praktikum.de. The reaction is generally exothermic and can be prone to polynitration at higher temperatures researchgate.net. A standard procedure involves adding fuming nitric acid to concentrated sulfuric acid to prepare the nitrating mixture, which is then added dropwise to pyridine N-oxide at controlled temperatures, often starting around 40-60 °C and then heating to higher temperatures, such as 125-130 °C, for several hours to ensure complete reaction oc-praktikum.de.

For example, a common synthesis involves heating pyridine N-oxide with a mixture of fuming nitric acid and sulfuric acid. This yields this compound researchgate.net. The process usually includes a work-up step involving cooling the reaction mixture and adding it to ice, followed by careful neutralization with a base like saturated sodium carbonate solution to precipitate the crude product, which can then be purified, often by recrystallization from solvents like acetone (B3395972) oc-praktikum.de.

The following table summarizes typical reaction conditions and outcomes for the direct nitration of pyridine N-oxide:

SubstrateNitrating ReagentsTemperature (°C)Residence Time / DurationMajor ProductYield (%)Reference
Pyridine N-oxideHNO₃/H₂SO₄125-1303 hoursThis compound42 oc-praktikum.de
Pyridine N-oxideHNO₃/H₂SO₄~12080 min (continuous flow)This compound78 beilstein-journals.org

Continuous flow synthesis offers significant advantages over traditional batch processes for the nitration of pyridine N-oxide, particularly concerning safety, efficiency, and scalability researchgate.netorganic-chemistry.orgmdpi.comorganic-chemistry.org. Nitration reactions, being highly energetic and potentially explosive intermediates, benefit from flow chemistry due to minimized accumulation of these species, improved heat transfer, and precise control over reaction parameters researchgate.netmdpi.comthieme-connect.com.

In a continuous flow microreactor, the nitration of pyridine N-oxide using a mixture of HNO₃ and H₂SO₄ has been successfully demonstrated. This approach has shown improved yields compared to conventional batch methods. For instance, one study reported a 78% yield of this compound in a microreactor at approximately 120 °C with a residence time of 80 minutes, compared to a 72% yield in a flask experiment beilstein-journals.org.

Continuous flow methodologies have also enabled the safe scale-up of 4-nitropyridine (B72724) synthesis (via the N-oxide intermediate), achieving a throughput of 0.716 kg of 4-nitropyridine per day with 83% yield and high selectivity, notably with no 2-nitropyridine (B88261) by-product researchgate.netmdpi.comlookchem.com. The use of continuous extraction in the nitration step further enhances the efficiency of the continuous flow system researchgate.netmdpi.com.

Continuous flow microreactors utilizing catalysts such as titanium silicalite (TS-1) with H₂O₂ in methanol (B129727) have been developed for the N-oxidation of pyridine derivatives, offering safer, greener, and more efficient alternatives to batch reactors. These systems can achieve high yields (up to 99%) of pyridine N-oxides with shorter reaction times and can operate continuously for extended periods (over 800 hours) while maintaining catalyst activity organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.net. This highlights the potential for industrial application of flow chemistry in the synthesis of pyridine N-oxides.

Regioselectivity and Reaction Conditions in the Nitration of Pyridine N-Oxide

Oxidation Pathways for the Formation of the N-Oxide Moiety

The formation of the N-oxide moiety is a crucial first step for many pyridine derivatives, including this compound, as it activates the pyridine ring for subsequent electrophilic substitution reactions. Pyridine N-oxide is typically synthesized by the oxidation of pyridine wikipedia.orgwikipedia.org.

Various oxidizing agents and methods have been reported for the N-oxidation of pyridines:

Peroxy acids: Historically, peroxybenzoic acid was used for the first synthesis of pyridine N-oxide wikipedia.orgorgsyn.org. Other peracids, such as m-chloroperoxybenzoic acid (m-CPBA), are also effective and widely used in mild conditions arkat-usa.orgtandfonline.commdpi.comgoogle.com. While m-CPBA is effective, it can be expensive and has safety concerns regarding its shock sensitivity and explosive nature in pharmaceutical pilot scale applications bme.hu.

Hydrogen peroxide (H₂O₂): This is one of the most commonly used and eco-friendly reagents for preparing pyridine N-oxides, often in combination with glacial acetic acid bhu.ac.inorgsyn.orgarkat-usa.orgtandfonline.combme.hu. H₂O₂ can also be used with various catalysts, such as titanium silicalite (TS-1) in packed-bed microreactors, methyltrioxorhenium (MTO), or manganese tetrakis(2,6-dichlorophenyl)porphyrin organic-chemistry.orgorganic-chemistry.orgthieme-connect.comresearchgate.netarkat-usa.orgmdpi.comgoogle.comacs.org.

Other oxidizing agents: Other reagents include dimethyldioxirane (B1199080) (DMD), bis(trimethylsilyl)peroxide (B35051) (BTSP), Caro's acid, oxaziridines, sodium perborate (B1237305) monohydrate in acetic acid, potassium peroxymonosulfate (B1194676) (Oxone), and magnesium monoperoxyphthalate organic-chemistry.orgarkat-usa.orgtandfonline.com. Urea-hydrogen peroxide adduct (UHP) is also a stable, inexpensive, and easily handled reagent used for N-oxidations of nitrogen heterocycles organic-chemistry.org. Sodium percarbonate is another efficient oxygen source, especially in the presence of rhenium-based catalysts organic-chemistry.org.

The choice of oxidizing agent and reaction conditions can influence the yield and purity of the pyridine N-oxide. For example, for 3-substituted pyridines, m-CPBA often gives higher yields compared to H₂O₂ in glacial acetic acid arkat-usa.orgtandfonline.com.

The general reaction for N-oxidation of pyridine can be represented as: C₅H₅N + RCO₃H → C₅H₅NO + RCO₂H wikipedia.org

Derivatization and Analogue Synthesis of this compound

This compound and its N-oxide derivatives are valuable synthetic intermediates due to the enhanced reactivity of the pyridine ring towards both electrophilic and nucleophilic reactions compared to pyridine itself bhu.ac.inresearchgate.netresearchgate.net. The N-oxide moiety facilitates functionalization, and subsequent deoxygenation can yield the desired pyridine derivatives wikipedia.orgresearchgate.net.

The nitro group in this compound activates the pyridine ring for regioselective substitutions . Beyond direct nitration, this compound can undergo various chemical transformations to yield substituted analogues:

Nucleophilic Aromatic Substitution: The nitro group can be replaced with halides (e.g., Cl⁻, Br⁻) under acidic conditions, and these halogenated derivatives can then be reduced to form 4-halopyridines . For example, 3-bromo-4-nitropyridine (B1272033) N-oxide is a known derivative fishersci.nl.

C-H Functionalization: Pyridine N-oxides, including this compound, can participate in C-H functionalization reactions. For instance, metal-free methylation of a pyridine N-oxide C-H bond using peroxides has been reported lookchem.com. Oxidative cross-coupling reactions of pyridine N-oxide derivatives with other heterocycles like thiophene (B33073) and furan (B31954) have also been developed researchgate.net.

Alkenylation, Alkynylation, Alkylation, and Arylation: Transition metal-catalyzed reactions, such as palladium-mediated C-H bond activation, allow for the alkenylation of pyridine N-oxides. Nickel-catalyzed reactions can facilitate the regio- and stereoselective insertion of alkynes to yield alkenylpyridine N-oxides researchgate.net. Direct arylation of pyridine N-oxides with aryl triflates has also been demonstrated to afford 2-aryl pyridine N-oxides researchgate.net. Alkylated pyridine N-oxides can be synthesized, and these reactions can involve radical species thieme-connect.de.

Amination: A one-pot method for the synthesis of 2-aminopyridine (B139424) amides from pyridine N-oxides and imidoyl chlorides has been developed researchgate.net.

The derivatization often involves subsequent deoxygenation of the N-oxide group to yield the corresponding pyridine compounds, as the N-oxide acts as a temporary activating group wikipedia.orgresearchgate.net.

While the pyridine N-oxide itself is planar wikipedia.org, the synthesis of its derivatives can involve stereochemical considerations, particularly when creating chiral compounds or when additions to the ring result in saturated or partially saturated structures.

Regio- and Stereoselective Additions: Pyridine N-oxides can be used for the regio- and stereoselective synthesis of trans-substituted piperidines and dihydropyridine (B1217469) N-oxides nih.govresearchgate.netacs.orgdiva-portal.org. The sequential addition of Grignard reagents and aldehydes or ketones to pyridine N-oxides can yield trans 2,3-addition products in high yields, leading to substituted 2,3-dihydropyridine (B14468823) N-oxides that can be subsequently reduced to form 2,3-trans-substituted piperidines nih.govresearchgate.netacs.org.

Asymmetric Synthesis: An increasing interest exists in synthesizing optically active pyridine N-oxides and using them as chiral controllers in asymmetric reactions rsc.orgnih.govnih.gov. Chiral heteroaromatic N-oxides can function as effective Lewis base catalysts, providing suitable electronic environments for asymmetric induction nih.gov.

Enantioselective N-oxidation: Catalytic, enantioselective N-oxidation of substituted pyridines has been reported, achieving high levels of enantiomeric and chemoselectivity. This approach can be predicated on biomolecule-inspired catalytic cycles, such as those involving aspartic acid-containing peptides nih.gov.

Chiral Ligands: Pyridine N-oxide derivatives modified with a chiral oxazoline (B21484) moiety have been explored for their use in asymmetric catalysis, as oxazolines serve as excellent chiral coordinating centers influencing the stereochemical outcome of reactions mdpi.com. Optically active substituted piperazines can be obtained by asymmetric reactions from pyrazine (B50134) N-oxides using chiral ligands like sparteine (B1682161) researchgate.netrsc.orgresearchgate.net.

These stereochemical aspects highlight the versatility of pyridine N-oxides as starting materials for the construction of complex chiral heterocyclic systems, important for pharmaceutical and other applications.

Reactivity and Reaction Mechanisms of 4 Nitro 1 Oxido Pyridine

Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The electron-withdrawing nature of the nitro group and the N-oxide functionality renders the pyridine ring of 4-nitro-1-oxido-pyridine highly activated towards nucleophilic attack, especially at the C-4 position.

Displacement of the Nitro Group by Nucleophiles

The nitro group at the 4-position of this compound is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This reactivity provides a versatile method for the synthesis of 4-substituted pyridine-N-oxides, which can be subsequently reduced to the corresponding 4-substituted pyridines. researchgate.netsciencemadness.org

For instance, treatment of this compound with concentrated aqueous solutions of hydrochloric acid or hydrobromic acid at elevated temperatures leads to the formation of 4-chloro- and 4-bromo-pyridine-N-oxide, respectively, in good yields. sciencemadness.org The reaction with an alkaline solution of hydrogen peroxide can replace the nitro group with a hydroxyl group. researchgate.net The reaction with piperidine (B6355638) in ethanol (B145695) results in the displacement of the nitro group to form 4-piperidino-pyridine 1-oxide. rsc.org

Nucleophile Reagent(s) Product Reference
Chloride Concentrated HCl 4-chloro-pyridine-N-oxide sciencemadness.org
Bromide Concentrated HBr 4-bromo-pyridine-N-oxide
Hydroxide Alkaline H₂O₂ 4-hydroxy-pyridine-N-oxide researchgate.net
Ethoxide Sodium Ethoxide 4-ethoxy-pyridine-N-oxide sciencemadness.org
Piperidine Piperidine in ethanol 4-piperidino-pyridine 1-oxide rsc.org

This table summarizes the displacement of the nitro group in this compound by various nucleophiles.

Introduction of Carbanions to the Pyridine Nucleus

The introduction of carbanions to the pyridine nucleus of this compound and its derivatives has also been explored. While nucleophilic substitution with carbanions typically occurs at the α or γ-positions of the pyridine ring, the presence of a good leaving group like a halogen at the β-position, activated by an adjacent nitro group, allows for β-substitution. oup.com

For example, 3-bromo-4-nitropyridine (B1272033) N-oxide reacts with carbanions derived from active methylene (B1212753) compounds such as diethyl malonate and ethyl cyanoacetate. oup.comoup.com These reactions result in the displacement of the bromide ion and the formation of new carbon-carbon bonds at the 3-position of the pyridine N-oxide ring. oup.com This demonstrates a successful strategy for introducing carbanionic species to the β-position of the pyridine ring, a transformation that is otherwise challenging. oup.com

In the context of vicarious nucleophilic substitution (VNS), electrophilic nitropyridines can react with sulfonyl-stabilized carbanions to yield products of C-H alkylation. nih.gov This process involves the formation of a Meisenheimer-type adduct followed by a base-induced β-elimination. nih.gov

Mechanistic Studies of Nucleophilic Attack on this compound

The mechanism of nucleophilic substitution on this compound has been the subject of kinetic and mechanistic investigations. The reaction between this compound and piperidine in ethanol, in the absence of light, follows second-order kinetics. rsc.orgrsc.org This is consistent with a typical SNAr (nucleophilic aromatic substitution) mechanism involving the formation of a Meisenheimer-like intermediate.

Interestingly, this reaction is accelerated by exposure to ultraviolet light. rsc.orgrsc.org The quantum yields for the light-catalyzed reaction are dependent on the concentration of piperidine, suggesting a rate-determining displacement of the nitro group by piperidine from an excited state of the N-oxide species. rsc.orgrsc.org

Electrochemical studies on the reduction of this compound have also provided mechanistic insights. researchgate.net The electrochemical reduction process is complex and involves multiple steps, including the reduction of the nitro group to a dihydroxylamine, dehydration to a nitroso compound, and further reduction to a hydroxylamine. researchgate.net The sequence of electron and proton addition is influenced by the acidity of the medium. researchgate.net

Electrophilic Substitution Reactions and Aromaticity Considerations

While the pyridine ring in this compound is generally deactivated towards electrophilic attack due to the electron-withdrawing nitro group, the N-oxide function itself can direct electrophiles to specific positions. The nitration of pyridine-N-oxide is a classic example, yielding 4-nitropyridine (B72724) N-oxide. researchgate.netoc-praktikum.deoc-praktikum.de This highlights the activating and directing effect of the N-oxide group in electrophilic substitution.

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide group, known as deoxygenation, is a crucial step in many synthetic routes involving pyridine N-oxides, as it allows for the formation of the corresponding pyridine derivatives.

Methods and Reagents for N-Oxide Reduction

A variety of reagents and methods have been developed for the deoxygenation of this compound. These methods often need to be selective to avoid the simultaneous reduction of the nitro group.

Common reagents for deoxygenation include:

Phosphorus-based reagents: Diphosphorus tetraiodide and trimethylphosphite (under irradiation) have been used to deoxygenate 4-nitropyridine N-oxide. researchgate.netclockss.org

Titanium-based reagents: A low-valent titanium reagent, TiCl₄/SnCl₂, can reduce 4-nitropyridine N-oxide. researchgate.net The nature of the product depends on the stoichiometry of the reagent. For example, using 3 molar equivalents of a 1:2 TiCl₄-SnCl₂ mixture can lead to the formation of 4-aminopyridine (B3432731), indicating both deoxygenation and nitro group reduction. researchgate.net

Rhenium-catalyzed deoxygenation: A convenient method for the deoxygenation of nitropyridine N-oxides has been reported using a rhenium catalyst, Re(O)(Ph₃P)₂Cl₃/Ph₃P. clockss.org

Catalytic hydrogenation: While catalytic hydrogenation can be used, it often leads to the reduction of both the N-oxide and the nitro group. mdpi.org For instance, reduction with iron and mineral acids like hydrochloric or sulfuric acid can produce 4-aminopyridine as the major product. mdpi.org

Photochemical methods: A visible light-induced method for the deoxygenation of pyridine N-oxides has been developed. acs.org

Reagent/Method Product(s) Reference
Diphosphorus tetraiodide 4-nitropyridine researchgate.net
Trimethylphosphite (with irradiation) 4-nitropyridine clockss.org
TiCl₄/SnCl₂ (1:2, 3 equiv.) 4-aminopyridine researchgate.net
Re(O)(Ph₃P)₂Cl₃/Ph₃P 4-nitropyridine clockss.org
Iron and HCl/H₂SO₄ 4-aminopyridine mdpi.org
Visible light photoredox catalysis 4-nitropyridine acs.org

This table presents various reagents and methods for the deoxygenation of this compound and the resulting products.

Influence of Substituent Effects on Deoxygenation Reactivity

The reactivity of the N-oxide group in pyridine N-oxides towards deoxygenation is significantly influenced by the electronic nature of substituents on the pyridine ring. The presence of the strongly electron-withdrawing nitro group at the para-position in this compound has a pronounced effect on its deoxygenation.

Studies comparing the molecular structures of 4-nitropyridine N-oxide, non-substituted pyridine N-oxide, and 4-methylpyridine (B42270) N-oxide reveal substantial substituent effects on structural parameters and electron density distribution. nih.govnih.gov The electron-withdrawing –NO₂ group in this compound leads to a decrease in the N→O bond length compared to the unsubstituted pyridine N-oxide. nih.govnih.gov Conversely, an electron-donating group like the methyl group in 4-methylpyridine N-oxide results in an increase of the N→O bond length. nih.govnih.gov This shorter, stronger N-O bond in this compound, a consequence of reduced electron density on the oxygen atom, generally makes deoxygenation more difficult compared to pyridine N-oxides bearing electron-donating groups.

Kinetic studies on the deoxygenation of substituted pyridine N-oxides have provided quantitative insights into these substituent effects. In photocatalytic deoxygenation reactions using rhenium complexes, the rate of deoxygenation is highly dependent on the electronic properties of the substituent at the 4-position. chemrxiv.org As shown in the table below, electron-rich pyridine N-oxides react slower than electron-poor ones. For instance, the deoxygenation of 4-(dimethylamino)pyridine N-oxide is significantly slower than that of 4-cyanopyridine (B195900) N-oxide. chemrxiv.org

Table 1: Photocatalytic Deoxygenation of Various 4-Substituted Pyridine N-Oxides Reaction conditions: substrate (0.1 mmol), Re catalyst (2 mol%), DIPEA (5.7 equiv.), H₂O (3 M), CD₃CN (0.5 mL). Data sourced from ChemRxiv. chemrxiv.org

Substituent (4-position) Reaction Time Yield (%)
-N(CH₃)₂ 21 h >98
-OCH₃ 5.5 h 90
-CH₃ 5.5 h 96
-Ph 12 min 98
-Cl 30 min 85
-CF₃ 4 min 93
-CN 2 min 98

While electron-withdrawing groups generally accelerate deoxygenation by making the pyridine ring more susceptible to reduction, the nitro group itself is a redox-active site. In many deoxygenation systems, the nitro group can be unselectively reduced, leading to a complex mixture of products instead of the desired 4-nitropyridine. chemrxiv.org For example, in a photocatalytic system with a rhenium complex, while various electron-poor pyridine N-oxides were efficiently deoxygenated, this compound led to a complex mixture due to the non-selective reduction of the nitro group. chemrxiv.org Similarly, in deoxygenation reactions using triphenylphosphine, 4-nitropyridine N-oxide did not yield 4-nitropyridine. acs.org

However, in other catalytic systems, such as palladium-catalyzed coupling reactions, both electron-donating (4-methoxy) and electron-withdrawing (4-nitro) substituents on the pyridine N-oxide are tolerated. google.com

Redox Chemistry of the Nitro and N-Oxide Functionalities

The redox chemistry of this compound is complex, involving both the nitro group and the N-oxide functionality. Both groups are reducible, and the reaction pathway often depends on the specific reagents and conditions employed.

Electrochemical studies in aqueous media have shown that the reduction of this compound occurs in a stepwise manner. researchgate.net On a platinum electrode under strong acid conditions, the compound undergoes an electrochemical-chemical-electrochemical (ECE) process to produce 4-hydroxylaminopyridine-1-oxide. researchgate.net On a copper electrode, at potentials higher than -0.65 V, the same ECE process occurs. However, at potentials lower than -0.85 V, the 4-hydroxylaminopyridine-1-oxide can be further reduced to 4-aminopyridine. researchgate.net The initial reduction step involves a two-electron transfer to the nitro group, forming a dihydroxylamine, which then dehydrates to a nitroso compound, followed by another two-electron reduction to the hydroxylamine. researchgate.net

The reduction potential of the N-oxide is also influenced by its chemical environment. Coordination of a Lewis acid like boron trifluoride (BF₃) to the N-oxide oxygen atom significantly enhances the acceptor abilities of the molecule. rsc.org Electrochemical measurements show that the formation of an adduct with BF₃ results in a positive shift of the reduction potential by approximately 0.5 V, making the compound a stronger oxidizing agent. rsc.org

Chemical reduction with different reagents can lead to various products. Using a low-valent titanium reagent (TiCl₄/SnCl₂), the product selectivity depends on the stoichiometry of the reagent. researchgate.net

With 3 molar equivalents of TiCl₄-SnCl₂ (1:1), the final product is 4,4'-azodipyridine, indicating reduction of both the nitro and N-oxide groups followed by coupling. researchgate.net

With 2 molar equivalents, 4,4'-azodipyridine N,N'-dioxide is obtained. researchgate.net

Using 3 molar equivalents of TiCl₄-SnCl₂ (1:2), 4-aminopyridine is formed, signifying complete reduction of both functionalities. researchgate.net

Electron Spin Resonance (ESR) and polarographic studies have also been conducted to investigate the formation of anion radicals from the electrochemical reduction of heterocyclic amine N-oxides, including this compound. acs.org

Thermal and Photochemical Reactivity Studies of this compound

The presence of both the N-oxide and the nitro group makes this compound reactive under both thermal and photochemical conditions.

Thermal Reactivity Aromatic nitro compounds like this compound can be thermally sensitive. scbt.com They are considered strong oxidizing agents and may present a severe explosion risk if subjected to shock or heated rapidly and uncontrollably, particularly in the presence of reducing agents or bases. scbt.com The exothermic decomposition energy for nitro compounds ranges from 220-410 kJ/mol. scbt.com Mixtures of this compound with diethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate have been reported to explode when heated above 130 °C. nih.gov Mass spectrometry studies coupled with gas-electron diffraction indicate that the molecule is thermally stable over a wide temperature range in the gas phase under high vacuum conditions. researchgate.net

Photochemical Reactivity The photochemistry of this compound is an active area of research. Upon irradiation, it can participate in various reactions. It has been reported that photoexcited this compound can act as a catalyst. researchgate.netresearchgate.net For example, its biradical form, generated upon photoexcitation, can promote the nucleo-homolytic substitution of alkylboronic acids, enabling alkylation, amination, and cyanation reactions. researchgate.netresearchgate.net

In photocatalytic deoxygenation reactions, continuous irradiation with light is often required for the reaction to proceed. nih.gov Studies using rhenium complexes as photocatalysts for the deoxygenation of pyridine N-oxides show that the reaction stops when the light source is removed, confirming the photochemical nature of the transformation. nih.gov While many substituted pyridine N-oxides can be deoxygenated under visible light irradiation, the photoreactivity of this compound can be complex. chemrxiv.orgacs.org As mentioned previously, its irradiation in the presence of a photocatalyst often leads to a complex mixture of products due to the reduction of the nitro group. chemrxiv.org

Advanced Structural and Spectroscopic Investigations of 4 Nitro 1 Oxido Pyridine

Gas-Phase Electron Diffraction (GED) and X-ray Crystallography Studies of 4-nitro-1-oxido-pyridine and its Derivatives

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of gaseous compounds, providing insights into bond lengths and angles without the influence of intermolecular forces present in the solid state. wikipedia.org Studies on this compound using GED, often complemented by quantum chemical calculations, have revealed the significant impact of the electron-withdrawing nitro group on the geometry of the pyridine (B92270) N-oxide ring. nih.govnih.gov

A key finding from GED studies is the alteration of the pyridine ring's geometry in comparison to unsubstituted pyridine N-oxide. The presence of the nitro group at the para position leads to an increase in the ipso-angle (the C-C-C angle at the point of substitution) and a decrease in the length of the N-O bond. nih.govnih.gov This is attributed to the strong electron-withdrawing nature of the nitro group, which influences the electron density distribution throughout the molecule. nih.gov

X-ray crystallography, on the other hand, provides detailed information about the arrangement of atoms in the solid state. For pyridine N-oxide derivatives, these studies typically show planar geometries with notable changes in bond lengths compared to the parent pyridine molecule. Specifically, the N-O bond is observed to be shorter than a typical single bond, suggesting a degree of double-bond character due to resonance. The C-N-C bond angle within the ring is also found to be wider than in pyridine, which is a reflection of the increased electron density at the nitrogen atom.

The table below summarizes selected structural parameters of this compound and related compounds determined by these methods.

ParameterThis compound (GED)Pyridine N-oxide (X-ray)
N-O Bond Length Decreased compared to PyO nih.govnih.gov1.34 Å
Ipso-Angle Increased compared to PyO nih.govnih.gov-
C-N-C Angle -124°

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying functional groups and probing the nature of chemical bonds within a molecule. photothermal.com For this compound, these methods provide characteristic signals for the nitro and N-oxide groups.

In the IR spectrum of this compound, the asymmetric and symmetric stretching vibrations of the nitro group are prominent. These are typically observed around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. A strong absorption band near 1260 cm⁻¹ is characteristic of the N-O stretching vibration, confirming the presence of the N-oxide functionality.

The following table presents key vibrational frequencies for this compound.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
NO₂ Asymmetric Stretch ~1520 Weak researchgate.net
NO₂ Symmetric Stretch ~1350 Similar to IR researchgate.net
N-O Stretch ~1260 -
NO₂ Deformation -635 (1NP), 632 (2NF) researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Electronic Environment Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and electronic environment of molecules in solution. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.

In the ¹H NMR spectrum, the protons on the pyridine ring of this compound are deshielded due to the electron-withdrawing effects of both the nitro group and the N-oxide functionality. This results in their resonance at a lower field (higher ppm values) compared to unsubstituted pyridine.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the nitro group and the carbon atoms adjacent to the nitrogen in the N-oxide ring show characteristic chemical shifts. For instance, the carbon bearing the N-oxide is typically found at a chemical shift of around 140 ppm, while the nitro-substituted carbon appears at approximately 150 ppm. The chemical shift ranges for ¹H and ¹³C NMR are significantly different, with ¹³C spectra spanning a much wider range. youtube.com

The table below provides typical NMR chemical shift data for this compound.

NucleusChemical Shift (ppm)
¹H (Aromatic) Deshielded, δ 8.5-9.0 for similar compounds
¹³C (C-N⁺-O⁻) ~140
¹³C (C-NO₂) ~150

UV-Visible Spectroscopy and Analysis of Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. slideshare.net The spectrum of this compound is characterized by electronic transitions involving the π-electron system of the aromatic ring and the non-bonding electrons on the oxygen atoms.

The presence of both the nitro group and the N-oxide group, which are conjugated with the pyridine ring, gives rise to specific absorption bands. Typically, π→π* transitions occur at shorter wavelengths, while n→π* transitions, which are generally of lower intensity, appear at longer wavelengths. pharmatutor.org For this compound, a π→π* transition is observed around 280 nm, and an n→π* transition is seen near 350 nm. The position of these absorption maxima can be influenced by the solvent, a phenomenon known as solvatochromism. researchgate.net Studies have shown that this compound can act as a solvatochromic indicator, with its UV absorption in the 330-355 nm range being sensitive to the hydrogen-bond donor ability of the solvent. researchgate.net

Key electronic transitions for this compound are listed in the table below.

TransitionWavelength (λₘₐₓ)
π→π ~280 nm
n→π ~350 nm

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. savemyexams.com In the mass spectrum of this compound, the molecular ion peak (M⁺·) confirms the molecular weight of the compound. nist.gov

The fragmentation of this compound is influenced by the presence of the nitro and N-oxide groups. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or parts of it. nih.gov The fragmentation of the molecular ion can provide valuable structural information. The analysis of these patterns helps in confirming the identity of the compound and can distinguish it from its isomers. Both Electron Ionization (EI) and Chemical Ionization (CI) can be used, with CI being a "softer" technique that often results in less fragmentation and a more prominent molecular ion peak. uni-saarland.de

Electron Paramagnetic Resonance (EPR) Studies of Radical Species or Paramagnetic Complexes Involving this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal complexes. nih.gov While this compound itself is a diamagnetic molecule, EPR studies can be conducted on radical species derived from it.

One such study involved the analysis of a free radical produced by gamma irradiation of a single crystal of this compound. researchgate.net The resulting EPR spectrum was attributed to the 4-nitropyridinium cation radical. The analysis of the g-factor and hyperfine splitting constants provided information about the distribution of the unpaired electron within the radical, indicating a significant localization on the nitrogen atom of the pyridine ring. researchgate.net

The table below summarizes the EPR data for the 4-nitropyridinium cation radical.

ParameterValue
g_av 2.01077 researchgate.net
Hyperfine Splitting Constants Provided for different nuclei in the study researchgate.net

Computational and Theoretical Chemistry of 4 Nitro 1 Oxido Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure Determination

Theoretical calculations at various levels, such as B3LYP and PBE0 with cc-pVTZ basis sets, show that the choice of calculation method does not significantly alter the values of structural parameters. nih.govresearchgate.net The differences in calculated bond distances are typically less than 0.020 Å, and bond angles remain nearly identical across different theoretical levels. nih.gov These computational findings are in good agreement with experimental data from GED and X-ray crystallography. nih.govresearchgate.net

Analysis of Substituent Effects on Structural Parameters and Electron Density Distribution within the 4-nitro-1-oxido-pyridine Framework

The introduction of the nitro group at the para-position of the pyridine-N-oxide framework exerts a strong influence on the molecule's structural parameters and electron density distribution. nih.govnih.govresearchgate.net The electron-withdrawing nature of the –NO2 group leads to notable changes in the pyridine (B92270) ring and the N→O bond. nih.govnih.gov

Specifically, compared to the unsubstituted pyridine-N-oxide, this compound exhibits an increase in the ipso-angle (the C2-C1-C6 angle) and a decrease in the length of the semipolar N→O bond. nih.govnih.gov This is a direct consequence of the redistribution of electron density caused by the –NO2 substituent. nih.gov In contrast, an electron-donating group, such as a methyl group in 4-methylpyridine-N-oxide, produces the opposite structural changes: a decrease in the ipso-angle and an increase in the N→O bond length. nih.govnih.gov

These substituent effects highlight the significant role that electron-donating and electron-withdrawing groups play in modifying the geometry and electronic environment of the pyridine-N-oxide ring. nih.govresearchgate.net

Table 1: Comparison of Selected Geometric Parameters of Pyridine-N-oxide and its 4-substituted Derivatives

CompoundMethodr(N→O) (Å)∠C2NC6 (°)
Pyridine-N-oxideB3LYP/cc-pVTZ1.271118.4
This compoundB3LYP/aug-cc-pVTZNot specified119.9
4-methylpyridine-N-oxideB3LYP/aug-cc-pVTZNot specified115.9

Data sourced from theoretical calculations. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netiau.ir The MEP map illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), while blue signifies areas of positive potential (electron-poor). researchgate.net

For molecules similar in structure, MEP analysis reveals that negative regions, prone to electrophilic attack, are often located over electronegative atoms like oxygen and nitrogen. researchgate.netscirp.org Conversely, positive regions, susceptible to nucleophilic attack, are generally found around hydrogen atoms. researchgate.net In the context of this compound, the oxygen atoms of the nitro group and the N-oxide function would be expected to be regions of high electron density, making them potential sites for interaction with electrophiles.

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Bonding Characterization

The nature of chemical bonds and electron distribution in this compound has been elucidated using the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. nih.govnih.govresearchgate.net These methods provide a detailed picture of bonding beyond simple Lewis structures.

QTAIM analysis focuses on the topology of the electron density, identifying bond critical points (BCPs) to characterize interatomic interactions. orientjchem.org NBO analysis, on the other hand, transforms the complex molecular wave function into a localized form corresponding to lone pairs and bonds. uni-muenchen.de For pyridine-N-oxide and its derivatives, NBO analysis has been used to study the electron charge distribution. nih.govwustl.edu The analysis of both canonical molecular orbitals and NBOs for related compounds suggests that the N→O bond has characteristics of a triple bond with nearly cylindrical symmetry, arising from the overlap of p-orbitals on the nitrogen and oxygen atoms forming two π-bonds in addition to the σ-bond. researchgate.net

Ab Initio and Semi-Empirical Calculations for Reactivity Predictions

Both ab initio and semi-empirical methods are employed to predict the reactivity of molecules. nih.govscribd.comnumberanalytics.com Ab initio methods are based on first principles of quantum mechanics without empirical parameters, offering high accuracy but at a significant computational cost. numberanalytics.com Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger systems, though generally less accurate than ab initio or DFT methods. numberanalytics.com

For complex molecules, a combination of these methods can be effective. rsc.org For instance, semi-empirical methods can be used for initial screening of reaction pathways, followed by more accurate DFT or ab initio calculations for refining the results. rsc.orgresearchgate.net In the study of heterocyclic compounds, these calculations help in understanding reaction mechanisms, predicting reaction barriers, and identifying potential products. researchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. wustl.eduiitm.ac.in By solving the equations of motion, MD simulations provide insights into the dynamic evolution of a system, allowing for the analysis of conformational changes and flexibility. iitm.ac.in

For a molecule like this compound, which is largely planar, conformational analysis primarily revolves around the rotation of the nitro group. nih.gov Theoretical calculations show that the rotation of the –NO2 group relative to the pyridine ring plane has a significant energy barrier, indicating that the coplanar conformation is strongly favored to allow for conjugation between the ring's π-system and the nitro group. nih.gov MD simulations can further explore the vibrational motions and intermolecular interactions of this compound in different environments, although specific MD studies on this compound are not extensively detailed in the provided context.

Theoretical Insights into Reaction Mechanisms and Transition State Structures

Theoretical calculations provide profound insights into the mechanisms of chemical reactions involving pyridine derivatives. By modeling the potential energy surface, researchers can identify transition state structures, which are the highest energy points along a reaction pathway. fiveable.me

For instance, in nucleophilic substitution reactions involving pyridine as the nucleophile, DFT calculations have been used to analyze the transition state's LUMO (Lowest Unoccupied Molecular Orbital). nih.gov These studies have shown that the LUMO of the transition state is often a mix of orbitals from both the pyridine and the substrate. nih.gov Understanding the composition and energy of these transition state orbitals is crucial for predicting the feasibility and outcome of a reaction. nih.govfiveable.me While specific reaction mechanisms for this compound are not detailed, the general principles derived from studies of similar pyridine compounds are applicable. The strong electron-withdrawing nature of the nitro group in this compound would significantly influence its reactivity in such reactions. nih.gov

Prediction of Spectroscopic Properties through Advanced Computational Methods

The spectroscopic characteristics of this compound have been extensively investigated through a variety of advanced computational methods. These theoretical approaches, primarily rooted in quantum chemistry, provide profound insights into the molecule's vibrational, electronic, and magnetic resonance properties, often complementing and guiding experimental findings. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as the principal tools for these predictions.

Research has demonstrated the successful application of quantum chemical calculations, including DFT and Møller–Plesset perturbation theory (MP2), to determine the molecular structure of this compound. nih.gov These calculations, performed with basis sets such as aug-cc-pVTZ, have shown excellent agreement with experimental data obtained from gas-phase electron diffraction (GED). nih.gov The calculations confirm a C2v symmetry for the molecule, characterized by a planar pyridine ring. nih.gov The utilization of these methods is crucial for accurately predicting the geometric parameters, which in turn form the basis for reliable spectroscopic predictions.

Vibrational Spectra (IR and Raman)

Computational methods are instrumental in predicting the vibrational spectra of this compound, offering a detailed assignment of infrared (IR) and Raman active modes. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), have been used to calculate the harmonic vibrational frequencies. researchgate.net For related substituted nitropyridine N-oxides, these theoretical spectra show good agreement with experimental data and are vital for assigning the observed spectroscopic bands. researchgate.net

The predicted vibrational modes for the broader class of nitropyridine N-oxides typically include:

Nitro Group Vibrations: Characteristic symmetric and antisymmetric stretching vibrations of the NO₂ group.

N-O Stretching: A strong vibrational mode associated with the N-oxide functionality. researchgate.net

Pyridine Ring Vibrations: In-plane and out-of-plane bending and stretching modes of the aromatic ring.

Electronic Spectra (UV-Vis)

The electronic absorption properties of this compound are predominantly studied using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method is employed to calculate the vertical excitation energies, oscillator strengths, and to assign the nature of electronic transitions. For this compound and its derivatives, the electronic spectra are characterized by intramolecular charge-transfer (CT) transitions. researchgate.net

Key findings from TD-DFT studies on related compounds include:

The prediction of low-lying charge-transfer states that are crucial for understanding the molecule's optical properties.

The analysis of how solvents influence the absorption spectra (solvatochromism), which can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM) in conjunction with TD-DFT. mdpi.comresearchgate.net

The identification of the specific molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition.

For example, TD-DFT calculations on a similar compound, (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, predicted absorption peaks at 306 nm and 397 nm, which were in good agreement with the experimental UV-Vis spectrum. tandfonline.com These transitions were assigned to n→π* and π→π* electronic excitations, respectively. tandfonline.com Studies on 4-nitropyridine (B72724) N-oxide itself have focused on its use as a solvatochromic indicator, with its long-wavelength UV absorption band being sensitive to the hydrogen-bond donor ability of the solvent. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectra

The prediction of NMR chemical shifts is another area where computational chemistry provides valuable insights. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the NMR shielding tensors, from which the chemical shifts are derived. nih.govresearchgate.netresearchgate.net

For substituted 4-nitropyridine N-oxides, GIAO/DFT calculations have been shown to be consistent with experimental ¹H, ¹³C, and ¹⁵N NMR data. nih.govresearchgate.net These calculations help in the assignment of NMR signals and in understanding the influence of substituents on the electronic environment of the different nuclei. nih.govchemicalpapers.com The shielding of the pyridine ring nitrogen, for example, is found to be sensitive to the inductive and steric effects of substituents, as well as to the potential for electron delocalization. researchgate.netresearchgate.net While specific tabulated GIAO/DFT calculated chemical shifts for the parent this compound are not detailed in the provided search results, the literature on its derivatives confirms the utility and methodology of this predictive approach. nih.govresearchgate.netresearchgate.net

The following table presents a summary of the types of spectroscopic properties of this compound and its derivatives that are predicted using advanced computational methods.

Spectroscopic PropertyComputational Method(s)Predicted Parameters
Vibrational Frequencies DFT (e.g., B3LYP)Harmonic frequencies, IR intensities, Raman activities, Potential Energy Distribution (PED)
Electronic Transitions TD-DFTExcitation energies (λmax), oscillator strengths, transition assignments (e.g., π→π*)
NMR Chemical Shifts GIAO-DFTIsotropic shielding values (σ), chemical shifts (δ) for ¹H, ¹³C, ¹⁵N nuclei

Detailed Research Findings

A notable study combined gas-phase electron diffraction (GED) with quantum chemical calculations (DFT and MP2 with an aug-cc-pVTZ basis set) to provide a highly accurate determination of the molecular geometry of this compound. nih.gov The excellent congruence between the computationally predicted and experimentally determined structural parameters validates the theoretical models used. nih.gov

The table below summarizes the experimental and calculated geometric parameters for this compound from this research. nih.gov

Table of Experimental and Calculated Geometric Parameters of this compound Distances in Å and angles in degrees.

ParameterGED (rh1)B3LYP/aug-cc-pVTZPBE0/aug-cc-pVTZMP2/aug-cc-pVTZ
Bond Distances (Å)
N-O (N-oxide)1.258 ± 0.0071.2591.2411.267
C-N (ring)1.391 ± 0.0051.3911.3781.401
C-C (ring)1.381 ± 0.0051.3821.3731.391
C-N (nitro)1.468 ± 0.0071.4721.4551.479
N-O (nitro)1.231 ± 0.0031.2331.2181.245
C-H1.085 ± 0.0081.0851.0831.085
Bond Angles (º)
C-N-C (ring)123.6 ± 0.7123.4123.6123.0
N-C-C (ring)118.2 ± 0.4118.3118.2118.5
C-C-C (ipso)118.8 ± 0.7119.0119.1119.0
O-N-O (nitro)124.6 ± 0.5124.5124.5124.0
C-N-O (N-oxide)118.2 (fixed)118.3118.2118.5

Coordination Chemistry of 4 Nitro 1 Oxido Pyridine As a Ligand

Coordination Modes of the N-Oxide and Nitro Groups of 4-nitro-1-oxido-pyridine

The this compound ligand primarily coordinates to metal ions through the oxygen atom of the N-oxide group. ias.ac.in This is the most common mode of interaction, as the N-oxide oxygen is a strong donor. The nitro group, on the other hand, is generally considered a poor coordinator. However, in some instances, the oxygen atoms of the nitro group can participate in bridging between metal centers, leading to the formation of polynuclear complexes. researchgate.net The coordination of the N-oxide group to a metal center is evidenced by a characteristic shift in the N-O stretching frequency in the infrared spectrum. The planarity of the pyridine (B92270) ring can be influenced by the coordination and the presence of substituents; for example, in 2-chloro-4-nitropyridine-N-oxide, a significant twist between the nitro group and the pyridine ring has been observed.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. jscimedcentral.comnih.gov The resulting complexes can be characterized by various techniques, including elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction. journalononcology.orgmdpi.comnih.gov

Complexes of this compound with lanthanide perchlorates have been synthesized and studied. ias.ac.in These complexes are formed by the reaction of lanthanide nitrates or perchlorates with the ligand. researchgate.net Characterization data, including conductivity measurements and infrared spectra, indicate that the perchlorate (B79767) groups are typically not coordinated to the metal ion. ias.ac.in The coordination of the ligand occurs through the N-oxide oxygen, which is supported by both IR and NMR spectroscopic data. ias.ac.in The stoichiometry of these complexes can vary, leading to different coordination numbers for the lanthanide ion, often seven or eight. ias.ac.in

This compound and its derivatives form stable complexes with a variety of transition metals.

Rhenium: Rhenium complexes, particularly those with a fac-Re(CO)3 core, have been synthesized. d-nb.infoacs.orgresearchgate.net The synthesis often involves the reaction of a rhenium precursor, such as [Re(CO)5Cl], with the pyridine-N-oxide ligand. acs.orgrsc.org These complexes are of interest for their potential applications in photocatalysis and as imaging agents. d-nb.inforsc.org

Platinum: Platinum(IV) complexes containing derivatives of pyridine have been prepared as potential prodrugs. nih.govresearchgate.net The synthesis can involve the reaction of a Pt(II) precursor with the ligand, followed by oxidation to Pt(IV). nih.gov The presence of a nitro group on the ligand can influence the reactivity and stability of the resulting platinum complexes. researchgate.net

Vanadium: Oxidovanadium(IV) complexes with ligands derived from or similar to this compound have been synthesized and characterized. tandfonline.comchemrxiv.orgchemrxiv.org These complexes are typically prepared by reacting a vanadyl salt, such as VOSO4, with the ligand. chemrxiv.orgchemrxiv.org The resulting complexes often exhibit a distorted square pyramidal geometry around the vanadium center. tandfonline.comchemrxiv.orgchemrxiv.org

Complexes with Lanthanide Ions

Spectroscopic Analysis of Coordination Compounds (Infrared, NMR, Electronic Spectra, EPR)

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the N-oxide group. A downward shift in the N-O stretching vibration frequency upon complexation is a key diagnostic feature. For example, the N-O stretch in free this compound appears at a lower frequency compared to non-oxidized pyridines due to resonance stabilization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide information about the ligand environment in the complex. ias.ac.inacs.org Coordination-induced shifts in the proton and carbon signals of the pyridine ring can confirm ligand binding. ias.ac.in

Electronic (UV-Vis) Spectra: The electronic spectra of these complexes often show bands corresponding to intra-ligand transitions and metal-to-ligand charge transfer (MLCT) transitions. d-nb.infoacs.org In rhenium complexes, MLCT bands are typically observed in the visible region. d-nb.info

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic complexes, such as those of copper(II) and vanadium(IV). nih.govtandfonline.comchemrxiv.org The EPR spectra can provide information about the geometry of the metal center and the nature of the metal-ligand bonding. nih.govtandfonline.comchemrxiv.org For instance, solid-state EPR spectra of copper complexes with N-pyridyl-4-nitro-1,8-naphthalimide ligands have been shown to be consistent with the coordination environments determined by crystallography. nih.gov

Structural Analysis of Metal-Ligand Interactions in this compound Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. nih.gov

Electrochemical Properties of this compound and its Metal Complexes

The electrochemical behavior of this compound and its metal complexes has been investigated using techniques like cyclic voltammetry. acs.orgnih.gov These studies provide insights into the redox properties of both the ligand and the metal center.

The free ligand itself can undergo reduction, and this process can be influenced by the presence of the nitro group. acs.org In metal complexes, both metal-centered and ligand-centered redox processes can be observed. For instance, oxidovanadium(IV) complexes often exhibit a quasi-reversible VO(V)/VO(IV) redox couple. tandfonline.comchemrxiv.orgchemrxiv.org Rhenium complexes with nitro-substituted ligands have shown quasi-reversible metal oxidation and irreversible ligand-based reduction processes. acs.org The reduction potentials of platinum(IV) complexes are important for their potential application as prodrugs, as they need to be stable in the bloodstream but reducible in the tumor environment. nih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

4-nitro-1-oxido-pyridine as a Versatile Synthetic Intermediate

The structure of this compound, also known as 4-nitropyridine (B72724) N-oxide, makes it an exceptionally useful building block in synthetic chemistry. researchgate.netnih.gov The presence of the N-oxide group activates the pyridine (B92270) ring, while the nitro group at the 4-position serves as an excellent leaving group in nucleophilic aromatic substitution reactions. mdpi.com This reactivity profile allows for the strategic introduction of a wide array of functional groups, paving the way for the synthesis of complex molecular architectures.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in many biologically active compounds and functional materials. bldpharm.com this compound serves as a valuable precursor for creating more complex heterocyclic systems. For instance, derivatives like 2-chloro-5-methyl-4-nitro-pyridine-1-oxide are key starting materials in multi-step syntheses. Through a sequence of hydrogenation and subsequent reactions, this precursor is converted into 4-amino-5-methyl-1H-pyridin-2(1H)-one, a complex pyridone-based heterocycle. nih.gov The inherent reactivity of the this compound scaffold, particularly its susceptibility to nucleophilic attack and the ability to functionalize the ring, makes it a strategic starting point for constructing fused and substituted heterocyclic frameworks. nih.govmdpi.com

Building Block for Complex Organic Molecules

The utility of this compound extends to its role as a fundamental building block for intricate organic molecules, particularly in the pharmaceutical industry. researchgate.netnih.gov Its derivatives are key intermediates in the synthesis of new medicines and pesticides. lookchem.com A notable example is the use of its derivative, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, as an intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in treating chronic kidney disease associated with type 2 diabetes. nih.gov This application underscores the compound's importance in constructing complex, high-value molecules where precise control over substitution patterns is critical. The ability to transform the nitro and N-oxide groups allows for the elaboration of the pyridine core into sophisticated final products. nih.govnih.gov

Role in the Preparation of Substituted Pyridines and Pyridine N-Oxides

One of the most powerful applications of this compound is in the synthesis of 4-substituted pyridines and their corresponding N-oxides. The nitro group at the C-4 position is highly susceptible to displacement by a variety of nucleophiles. mdpi.com This reactivity provides a reliable and effective method for introducing diverse functional groups onto the pyridine ring. researchgate.net

The general process involves two main steps:

Nucleophilic Aromatic Substitution : Reacting this compound with a chosen nucleophile to replace the nitro group, yielding a 4-substituted pyridine N-oxide. mdpi.com

Deoxygenation : The resulting N-oxide can then be quantitatively reduced to the corresponding 4-substituted pyridine. mdpi.com

This two-step sequence has been successfully employed to prepare a range of derivatives, as detailed in the table below.

Nucleophile SourceReagentResulting 4-Substituted Pyridine N-OxideReference
Chloride IonHydrochloric Acid4-chloro-1-oxido-pyridine mdpi.com
Bromide IonHydrobromic Acid4-bromo-1-oxido-pyridine mdpi.com
Ethoxide IonSodium Ethoxide4-ethoxy-1-oxido-pyridine mdpi.com
Hydroxide IonAlkaline Hydrogen Peroxide4-hydroxy-1-oxido-pyridine researchgate.net

Integration into Catalytic Systems and Methodologies

Beyond its role as a synthetic intermediate, the pyridine N-oxide scaffold is increasingly being integrated into catalytic systems. Pyridine N-oxides are recognized as a class of mild Lewis bases capable of activating molecules and catalyzing a variety of reactions. researchgate.net The N-oxide group can also act as an effective ligand for transition metals, forming complexes with enhanced catalytic activity. nih.gov

Recent research has uncovered a novel role for this compound as a photocatalyst. acs.org When irradiated with visible light (e.g., a 427 nm blue LED), it can be directly excited to a biradical state. This photo-excited species serves as a catalyst to generate alkyl carbon radicals from alkylboronic acids, enabling a range of functionalization reactions under mild conditions. acs.org This discovery opens new avenues for C-C and C-heteroatom bond formation.

Photocatalytic Functionalization of Alkylboronic Acids Using this compound acs.org
Reaction TypeReactantsKey ConditionsSignificance
AlkylationAlkylboronic Acid + Electron-Deficient AlkeneThis compound (catalyst), Blue LED (427 nm)Forms new C-C bonds.
AminationAlkylboronic Acid + Aminating AgentThis compound (catalyst), Blue LED (427 nm)Forms new C-N bonds.
CyanationAlkylboronic Acid + Cyanating AgentThis compound (catalyst), Blue LED (427 nm)Forms new C-CN bonds.

Furthermore, the pyridine N-oxide framework is being actively developed to create novel organocatalysts. Chiral 4-aryl-pyridine-N-oxides have been designed as efficient acyl transfer catalysts, overcoming previous structural limitations and expanding the scope of nucleophilic organocatalysis.

Research in Advanced Materials Development

The unique electronic and structural characteristics of this compound and its derivatives have prompted their investigation in the field of materials science.

Exploration in Conductive Polymers and Coatings

The development of novel conductive and semiconducting materials is a major focus of modern materials research. While direct polymerization of this compound is not widely documented, related derivatives have been explored as monomers for creating functional polymers. For instance, a study reported the use of 5-bromo-2-chloro-4-nitropyridine (B1423410) 1-oxide as a monomer in the synthesis of conductive polymers, with the resulting materials showing improved electrical conductivity and thermal stability.

More broadly, polymeric N-oxides are gaining attention for their electronic properties. Research has indicated that polymers incorporating N-oxide functionalities can possess special electron transport capabilities, making them useful for the construction of semiconducting polymers and as interlayer materials in organic solar cells. lookchem.com These findings suggest a promising future for the exploration of polymers derived from this compound and related structures in the development of advanced electronic materials and coatings.

Utilization in Organic Nonlinear Optical (NLO) Materials Research

The compound this compound, also known as 4-nitropyridine N-oxide (NPO), has been a subject of significant investigation in the field of nonlinear optical (NLO) materials. nih.gov Its molecular structure is particularly well-suited for generating second-order NLO phenomena, which has driven extensive research into its properties and potential applications in photonics. nih.gov

The core of NPO's NLO activity lies in its electronic structure, which features a strong electron-donating N-oxide group and a powerful electron-withdrawing nitro group at opposite ends of a π-conjugated pyridine ring. This "push-pull" configuration facilitates a significant intramolecular charge transfer from the donor to the acceptor group. Such charge transfer is a key factor in producing a large first-order molecular hyperpolarizability (β), a microscopic property that dictates the macroscopic second-order NLO response of a material. aip.orgoptica.org

A particularly interesting feature of NPO, and its derivatives, is the potential to achieve a large molecular hyperpolarizability while maintaining a very small or even vanishing ground-state dipole moment. aip.orgacs.org This is highly advantageous in the design of NLO materials. Large dipole moments can lead to strong intermolecular interactions, often forcing molecules to crystallize in a centrosymmetric arrangement (with dipoles aligned head-to-tail). A centrosymmetric crystal structure lacks the necessary non-inversion symmetry for second-order NLO effects like second-harmonic generation (SHG), thereby rendering the material NLO-inactive in the solid state. The near-cancellation of the dipole moment in NPO, resulting from the vector addition of the opposing dipoles of the functional groups, helps to mitigate this issue, improving the statistical probability of achieving a desirable non-centrosymmetric crystal packing. aip.orgacs.orgacs.org

Research has confirmed the high NLO efficiency of NPO in solution. acs.org However, a significant challenge arises from its crystalline form. NPO crystallizes in centrosymmetric space groups, which, despite the favorable molecular properties, makes it inactive for second-harmonic generation in the solid state. acs.org This limitation spurred further research into its derivatives. For instance, the addition of a methyl group to the 3-position creates 3-methyl-4-nitropyridine (B157339) N-oxide (POM), a compound that retains the beneficial electronic properties of NPO but crystallizes in a non-centrosymmetric space group. aip.orgacs.org Consequently, POM has become a commercially significant organic NLO crystal, demonstrating the foundational importance of the NPO structure in designing practical NLO materials. acs.org

Theoretical and experimental studies have extensively characterized the electronic and structural properties of NPO to understand the origins of its NLO response. Ab initio electronic structure calculations have been employed to determine its dipole moment and analyze the electron distribution, confirming that the dipole direction is a result of the vector sum of the functional group dipoles rather than a dominant quinoid resonance form. acs.org

Table 1: Selected Properties of this compound (NPO)

This table summarizes key physical and nonlinear optical parameters reported for NPO from various experimental and theoretical studies.

PropertyReported ValueMethodReference
Ground-State Dipole Moment (μ) 0.69 ± 0.02 DExperimental acs.org
0.97 DTheoretical (MP2/6-311G**) acs.org
Crystal Structure Centrosymmetric (P2₁/c, Pnma)Experimental (Crystallography) acs.org
NLO Activity (Solid State) InactiveExperimental acs.org
NLO Activity (Solution) Efficient SHG MaterialExperimental acs.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula
This compound C₅H₄N₂O₃

Q & A

Q. What are the common synthetic routes for preparing 4-nitro-1-oxido-pyridine?

The synthesis typically involves nitration of pyridine N-oxide derivatives. A key method includes direct nitration using nitric acid or mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to prevent over-nitration. Post-reaction neutralization with sodium bicarbonate and purification via recrystallization (ethanol/water) yields the product . Alternative routes may employ electrophilic substitution on pre-oxidized pyridine scaffolds, leveraging the electron-deficient nature of the N-oxide group to direct nitro-group positioning .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., deshielding due to nitro and N-oxide groups). Compare shifts with analogs like 4-chloropyridine N-oxide (δ ~8.5 ppm for pyridine protons) .
  • IR Spectroscopy : Detects N-O (1250–1350 cm⁻¹) and nitro-group (1520–1350 cm⁻¹) stretches.
  • Mass Spectrometry : Confirms molecular ion [M+H]⁺ (expected m/z ~140.1 for C₅H₄N₂O₃) . Cross-validation with X-ray crystallography (if single crystals are obtainable) resolves ambiguities in tautomeric forms .

Q. What safety precautions are critical when handling this compound?

  • Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .
  • Avoid contact with strong oxidizers or acids to prevent explosive decomposition .
  • Store in airtight containers at ≤4°C, segregated from incompatible materials (e.g., anhydrides, chlorides) .

Q. How can thermodynamic properties of this compound be experimentally determined?

  • Enthalpy of Formation (ΔfH°) : Use bomb calorimetry with benzoic acid as a calibration standard.
  • Reaction Thermodynamics : Apply differential scanning calorimetry (DSC) to study exothermic/endothermic transitions during decomposition or derivatization . Computational methods (DFT) can supplement experimental data for ΔrG° and ΔrH° calculations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Control : Maintain nitration below 10°C to minimize byproducts like dinitro derivatives .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance regioselectivity.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. aqueous acidic media for solubility and reactivity . Monitor progress via TLC (silica gel, hexane/ethyl acetate) and adjust stoichiometry iteratively .

Q. How should contradictions in spectral data during structural elucidation be resolved?

  • Multi-Technique Validation : Cross-check NMR assignments with COSY/HSQC for proton-carbon connectivity.
  • X-ray Diffraction : Resolve tautomerism or positional isomerism (e.g., nitro at C4 vs. C3) using single-crystal data .
  • Comparative Analysis : Reference spectral libraries of structurally similar N-oxide derivatives (e.g., 4-aminopyridine N-oxide) to identify anomalies .

Q. What challenges arise in synthesizing derivatives of this compound?

  • Nitro Group Reactivity : Reductive amination or nucleophilic substitution may require protecting groups to prevent unintended reduction of the nitro moiety .
  • Purification Difficulties : Use gradient column chromatography (silica gel, ethyl acetate/methanol) to separate polar derivatives.
  • Stability Issues : Avoid prolonged exposure to light or moisture, which can degrade the N-oxide functionality .

Q. How can reaction mechanisms involving this compound in catalytic processes be analyzed?

  • Kinetic Studies : Monitor reaction rates under varying pH, temperature, and catalyst loads to infer rate-determining steps.
  • Isotopic Labeling : Use ¹⁵N-labeled substrates to track nitro-group participation in redox cycles .
  • Computational Modeling : Simulate transition states (e.g., Gaussian 09) to identify intermediates in nitration or oxidation pathways .

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